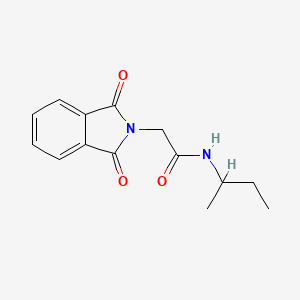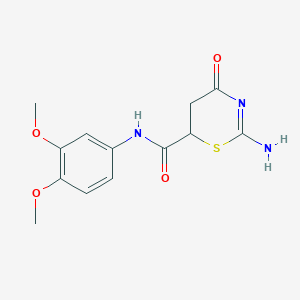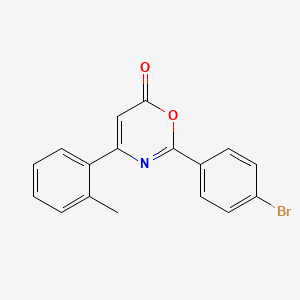
N-(sec-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Übersicht
Beschreibung
N-(sec-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as BISA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BISA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.39 g/mol. In
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This property may contribute to this compound's potential as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential as an anticancer and anti-inflammatory agent, this compound has been found to have antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(sec-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is its high selectivity for certain metal ions, making it a useful tool for detecting metal ions in biological and environmental samples. However, one limitation is that this compound is not very water-soluble, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(sec-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions in living cells. Another potential direction is the further exploration of this compound's potential as an anticancer agent, including studies on its efficacy in animal models. Additionally, research on the synthesis of this compound derivatives with improved properties may lead to new applications for this compound.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has shown potential in various scientific research applications. One area of interest is its use as a fluorescent probe for the detection of metal ions. This compound can selectively bind to certain metal ions such as copper and zinc, resulting in a change in fluorescence intensity. This property makes this compound a useful tool for detecting metal ions in biological and environmental samples.
Another area of interest is the use of this compound as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-9(2)15-12(17)8-16-13(18)10-6-4-5-7-11(10)14(16)19/h4-7,9H,3,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMCEUVHVKZKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-ethoxyphenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3953448.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953455.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953456.png)
![N-[4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3953460.png)


![1-[1-allyl-6-methyl-4-(4-phenyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3953487.png)
![3-[(4-chlorophenyl)thio]-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3953493.png)


![ethyl 1-[2-(acetylamino)benzoyl]-3-piperidinecarboxylate](/img/structure/B3953508.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3953517.png)
![5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953527.png)